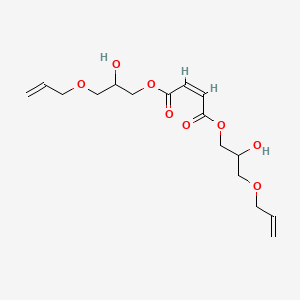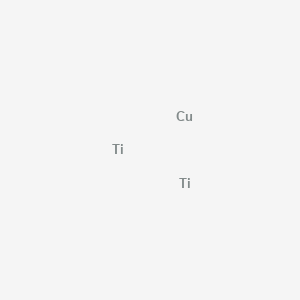
Copper;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-titanium compounds are intermetallic materials that combine the properties of both copper and titanium. These compounds are known for their excellent mechanical strength, corrosion resistance, and electrical conductivity. They are used in various applications, including electronics, aerospace, and biomedical fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper-titanium compounds can be synthesized through various methods, including:
Induction Melting: This involves melting copper and titanium together in an induction furnace. The process requires precise control of temperature and atmosphere to prevent oxidation.
Spheroidization Method: This method involves the preparation of spherical copper-titanium alloy powders through induction melting and subsequent processing steps.
Industrial Production Methods:
Vacuum Arc Remelting (VAR): This method involves melting the copper-titanium alloy in a vacuum to produce high-purity ingots.
Electron Beam Melting (EBM): This technique uses an electron beam to melt the alloy, allowing for precise control over the composition and microstructure.
Types of Reactions:
Oxidation: Copper-titanium compounds can undergo oxidation reactions, forming oxides of copper and titanium.
Reduction: These compounds can be reduced to their metallic forms using reducing agents like hydrogen or carbon monoxide.
Substitution: Copper-titanium compounds can participate in substitution reactions, where one metal atom is replaced by another metal atom.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air, and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Hydrogen, carbon monoxide, and sodium borohydride are typical reducing agents.
Reaction Conditions: Reactions are typically carried out at high temperatures (above 800°C) and in controlled atmospheres to prevent unwanted side reactions.
Major Products:
Oxides: Copper oxide (CuO) and titanium dioxide (TiO₂) are common products of oxidation reactions.
Metallic Forms: Pure copper and titanium can be obtained through reduction reactions.
Wissenschaftliche Forschungsanwendungen
Copper-titanium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their high surface area and reactivity.
Wirkmechanismus
Copper-titanium compounds can be compared with other intermetallic compounds such as:
Copper-Aluminum: Known for their excellent electrical conductivity and corrosion resistance, but lack the high strength of copper-titanium compounds.
Titanium-Aluminum: These compounds have high strength and corrosion resistance but are not as electrically conductive as copper-titanium compounds.
Uniqueness:
Combination of Properties: Copper-titanium compounds uniquely combine high strength, corrosion resistance, and electrical conductivity, making them suitable for a wide range of applications.
Biocompatibility: The biocompatibility of copper-titanium compounds makes them ideal for medical applications, unlike many other intermetallic compounds.
Vergleich Mit ähnlichen Verbindungen
Copper-Nickel: Used in marine applications due to their corrosion resistance.
Titanium-Vanadium: Employed in aerospace applications for their high strength and lightweight properties.
Eigenschaften
CAS-Nummer |
12054-13-6 |
|---|---|
Molekularformel |
CuTi2 |
Molekulargewicht |
159.28 g/mol |
IUPAC-Name |
copper;titanium |
InChI |
InChI=1S/Cu.2Ti |
InChI-Schlüssel |
QRUFSERZYBWAOP-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti].[Ti].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Aminoethyl)sulfanyl]propan-2-ol](/img/structure/B14727582.png)
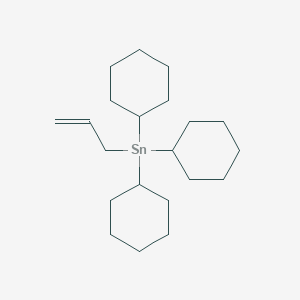
![2-[Hydroxy-(4-hydroxyphenyl)methyl]phenol](/img/structure/B14727585.png)
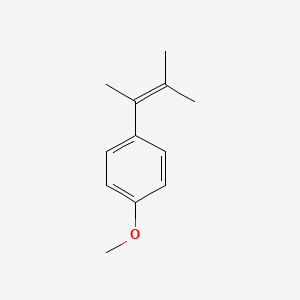


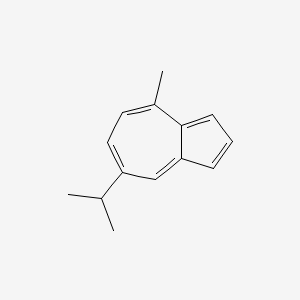
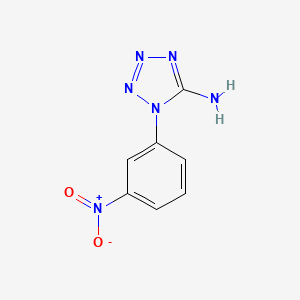
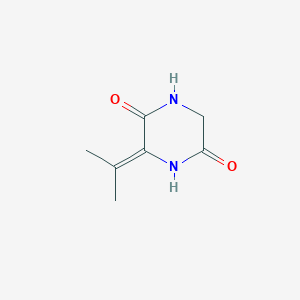
![N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine](/img/structure/B14727633.png)
![(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine](/img/structure/B14727640.png)

![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
